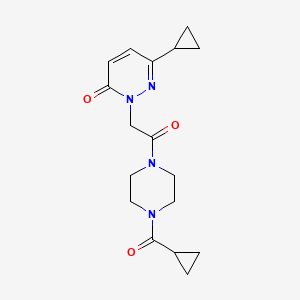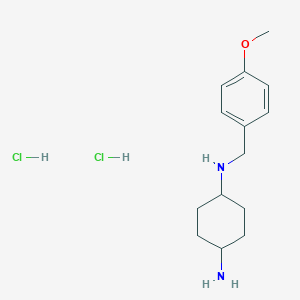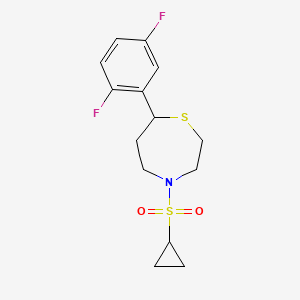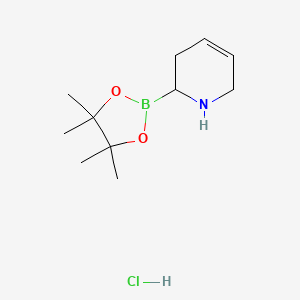![molecular formula C15H11N7OS B2498357 N-((1-(pyridin-3-yl)-1H-1,2,3-triazol-4-yl)methyl)benzo[c][1,2,5]thiadiazole-5-carboxamide CAS No. 2034563-25-0](/img/structure/B2498357.png)
N-((1-(pyridin-3-yl)-1H-1,2,3-triazol-4-yl)methyl)benzo[c][1,2,5]thiadiazole-5-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of compounds related to the specified chemical often involves multi-step reactions, starting from simple precursors to build up the complex structure. For instance, Patel and Patel (2015) described the synthesis of heterocyclic compounds by reacting 4-amino-5-(pyridin-4-yl)-4H-1,2,4-triazole-3-thiol with 2-((4-phenylthiazol-2-yl)carbamoyl)benzoic acid derivatives, which could be analogous to the steps required for synthesizing the specified compound (G. K. Patel & H. S. Patel, 2015).
Molecular Structure Analysis
The molecular structure of such compounds is characterized by spectroscopic methods such as NMR, IR, and LC-MS, along with elemental analysis. Dani et al. (2013) performed structure elucidation of related compounds using these techniques, providing insights into the bonding and configuration of atoms within the molecule (R. Dani et al., 2013).
Chemical Reactions and Properties
Compounds with thiadiazole, pyridine, and triazole rings can undergo various chemical reactions, including nucleophilic substitution, cycloaddition, and electrophilic aromatic substitution. Abdelriheem et al. (2017) detailed reactions involving the triazole moiety with different reagents to produce new compounds, showcasing the chemical versatility of these structures (Nadia A. Abdelriheem et al., 2017).
Physical Properties Analysis
The physical properties of such compounds, including melting point, solubility, and crystalline structure, are determined through experimental methods. X-ray crystallography provides detailed information about the molecular and crystal lattice structure, as shown in studies by Adhami et al. (2014), who characterized the crystal structure of similar compounds (F. Adhami et al., 2014).
Chemical Properties Analysis
The chemical properties, including reactivity, stability, and functional group behavior, are influenced by the molecular structure. The presence of electron-withdrawing or electron-donating groups, heteroatoms, and the arrangement of rings affects the chemical behavior. Research by Raslan and Omran (2016) on the reactivity of enaminones related to the compound provides insight into such chemical properties (M. Raslan & O. Omran, 2016).
科学的研究の応用
Synthesis and Biological Activity
Research has highlighted the synthesis of heterocyclic compounds using derivatives similar to N-((1-(pyridin-3-yl)-1H-1,2,3-triazol-4-yl)methyl)benzo[c][1,2,5]thiadiazole-5-carboxamide, demonstrating significant antibacterial and antifungal activities. For instance, the study by Patel and Patel (2015) synthesized heterocyclic compounds characterized by various spectral studies, showing notable antimicrobial properties against gram-positive and gram-negative bacteria and fungi (Patel & Patel, 2015).
Antimycobacterial Properties
The antimycobacterial activity of substituted isosteres with structures related to pyridine- and pyrazinecarboxylic acids has been investigated, revealing that these compounds exhibit activities against Mycobacterium tuberculosis. This includes studies focused on synthesizing and testing derivatives for their potential in treating tuberculosis, which suggests the promising antimycobacterial properties of these chemical frameworks (Gezginci, Martin, & Franzblau, 1998).
Insecticidal Applications
Some research explores the insecticidal potential of derivatives, including evaluations against agricultural pests. For example, Fadda et al. (2017) assessed the synthesis of innovative heterocycles incorporating a thiadiazole moiety against the cotton leafworm, Spodoptera littoralis, indicating the potential of these compounds as effective insecticides (Fadda, Salam, Tawfik, Anwar, & Etman, 2017).
Chemical Synthesis and Characterization
The chemical synthesis and characterization of similar compounds provide insights into the structural and chemical properties essential for their biological activities. Studies have detailed the synthesis routes, spectral analysis, and structural elucidation, contributing to a deeper understanding of their reactivity and potential applications (Singh, Pratap, Butcher, & Gupta, 2014).
作用機序
Target of Action
Compounds based on the benzo[c][1,2,5]thiadiazole (btz) motif, which is a part of the compound’s structure, have been extensively researched for use in photovoltaics or as fluorescent sensors .
Mode of Action
Btz-based compounds are known to function as electron acceptors .
Biochemical Pathways
Btz-based compounds have been researched for photocatalytic applications .
Result of Action
Btz-based compounds have been used as fluorescent sensors or bioimaging probes for lipid droplets, mitochondria, and plasma membranes .
特性
IUPAC Name |
N-[(1-pyridin-3-yltriazol-4-yl)methyl]-2,1,3-benzothiadiazole-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11N7OS/c23-15(10-3-4-13-14(6-10)20-24-19-13)17-7-11-9-22(21-18-11)12-2-1-5-16-8-12/h1-6,8-9H,7H2,(H,17,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
INZUOXPPYVRWEE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)N2C=C(N=N2)CNC(=O)C3=CC4=NSN=C4C=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11N7OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-([2,3'-bifuran]-5-ylmethyl)-3-methoxybenzenesulfonamide](/img/structure/B2498275.png)

![2-((8,9-dimethoxy-2-methyl-[1,2,4]triazolo[1,5-c]quinazolin-5-yl)thio)-N-(3-methoxyphenyl)butanamide](/img/structure/B2498278.png)
![3-[(1-Cyanoethyl)sulfamoyl]benzene-1-sulfonyl fluoride](/img/structure/B2498280.png)
![2-(Ethylsulfanyl)-4,6-dimethyl-3-[(2-methylphenyl)sulfonyl]pyridine](/img/structure/B2498284.png)

![N-[[4-(3,4-Difluorophenoxy)pyridin-2-yl]methyl]but-2-ynamide](/img/structure/B2498288.png)

![1-(4-chlorobenzyl)-N-(6-methylbenzo[d]thiazol-2-yl)-2-oxo-1,2-dihydropyridine-3-carboxamide](/img/structure/B2498292.png)
![4-({2-[3-(3,4-Dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]pyrrolidin-1-yl}carbonyl)benzonitrile](/img/structure/B2498293.png)


![4-Fluoro-2-((1-(methylsulfonyl)azetidin-3-yl)oxy)benzo[d]thiazole](/img/structure/B2498297.png)